2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 4-carboxylate group linked to a 2-(4-ethylphenyl)-substituted quinoline core and a 2-(4-heptylphenyl)-2-oxoethyl ester moiety. Its molecular formula is C₃₃H₃₅NO₃, with a molecular weight of 505.63 g/mol (). This compound’s structural uniqueness lies in its extended heptyl chain and ethylphenyl substituents, which influence its physicochemical and biological properties.
Properties
CAS No. |
355433-17-9 |
|---|---|
Molecular Formula |
C33H35NO3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-3-5-6-7-8-11-25-16-20-27(21-17-25)32(35)23-37-33(36)29-22-31(26-18-14-24(4-2)15-19-26)34-30-13-10-9-12-28(29)30/h9-10,12-22H,3-8,11,23H2,1-2H3 |
InChI Key |
VCHCXQOCPQAUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-oxoethyl groups using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinoline-4-carboxylate esters share a common core but differ in substituents, which modulate their properties. Key analogs include:
Table 1: Structural Features of Selected Quinoline-4-carboxylate Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Collision Cross-Section (CCS) : The target compound’s CCS (232.5 Ų) suggests a compact conformation compared to bulkier analogs .
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